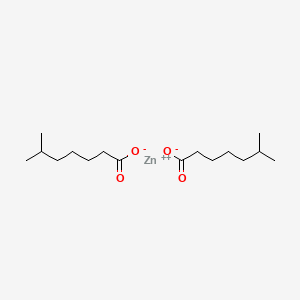
Zinc isooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc isooctanoate is an organozinc compound that belongs to the category of metal carboxylates. It is derived from isooctanoic acid and zinc, forming a coordination complex. This compound is widely used in various industrial applications due to its catalytic properties and ability to act as a stabilizer.
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc isooctanoate is typically synthesized through the reaction of isooctanoic acid with zinc oxide or zinc carbonate. The reaction is carried out in the presence of a solvent, such as toluene or xylene, under reflux conditions. The general reaction can be represented as follows:
ZnO+2C8H16O2→Zn(C8H15O2)2+H2O
In this reaction, zinc oxide reacts with isooctanoic acid to form this compound and water. The reaction is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness. Large reactors are used to carry out the reaction, and the product is purified through distillation or crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Zinc isooctanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced to elemental zinc under specific conditions.
Substitution: The carboxylate ligands in this compound can be substituted with other ligands, such as halides or phosphates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Halides like hydrochloric acid or phosphates like phosphoric acid are used for substitution reactions.
Major Products Formed
Oxidation: Zinc oxide and isooctanoic acid derivatives.
Reduction: Elemental zinc and isooctanoic acid.
Substitution: Zinc halides or zinc phosphates and isooctanoic acid.
Scientific Research Applications
Zinc isooctanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: this compound is studied for its potential antimicrobial properties and its role in enzyme stabilization.
Medicine: Research is ongoing into its use as a drug delivery agent and its potential therapeutic effects.
Industry: It is used as a stabilizer in the production of plastics and as a drier in paints and coatings.
Mechanism of Action
The mechanism of action of zinc isooctanoate involves its ability to coordinate with various substrates and catalyze reactions. The zinc ion acts as a Lewis acid, facilitating the formation of reactive intermediates. This coordination ability allows this compound to stabilize transition states and lower the activation energy of reactions. In biological systems, this compound can interact with enzymes and proteins, enhancing their stability and activity.
Comparison with Similar Compounds
Similar Compounds
- Zinc acetate
- Zinc stearate
- Zinc naphthenate
- Zinc oxide
Comparison
- Zinc acetate : Similar to zinc isooctanoate, zinc acetate is used as a catalyst and stabilizer. this compound has better solubility in organic solvents.
- Zinc stearate : Both compounds are used as stabilizers, but zinc stearate is more commonly used in the plastics industry due to its lubricating properties.
- Zinc naphthenate : This compound is used as a drier in paints, similar to this compound, but has different solubility and reactivity profiles.
- Zinc oxide : While zinc oxide is primarily used as a pigment and in sunscreens, this compound is more specialized for catalytic and stabilizing applications.
This compound stands out due to its unique combination of catalytic properties and solubility, making it a versatile compound in various applications.
Properties
CAS No. |
84418-65-5 |
|---|---|
Molecular Formula |
C16H30O4Zn |
Molecular Weight |
351.8 g/mol |
IUPAC Name |
zinc;6-methylheptanoate |
InChI |
InChI=1S/2C8H16O2.Zn/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
InChI Key |
ADJMNWKZSCQHPS-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


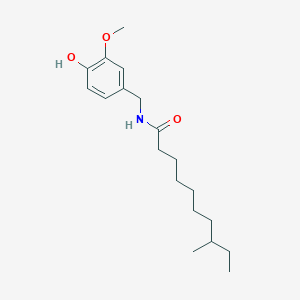
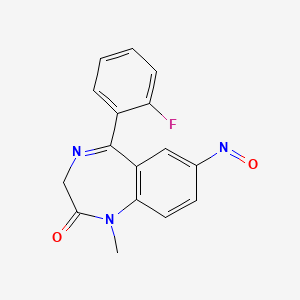


![(5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13406544.png)


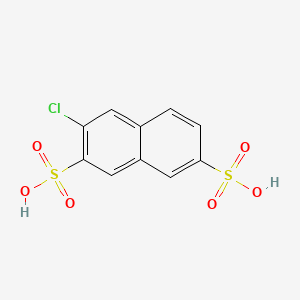

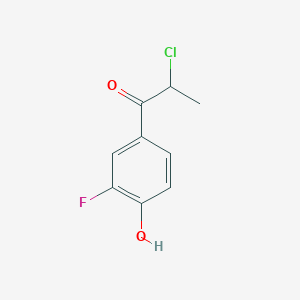
![Calcium 4-[(4-chloro-3-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B13406579.png)
![5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(4S)-3,4,5-trihydroxy-6-[[(4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13406580.png)
![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13406583.png)

